Autogramin-2 is a novel compound identified as an inhibitor of cholesterol transfer proteins, specifically targeting the GRAM domain containing 1A (GRAMD1A). This compound is part of a class of molecules known as autogramins, which have been shown to interfere with cholesterol binding to GRAMD1A's StART domain, thus inhibiting its cholesterol transfer activity. The discovery of autogramin-2 arose from a forward chemical genetic approach aimed at identifying new modulators of autophagy, highlighting its significance in cellular lipid management and autophagosome formation.
Autogramin-2 was developed through high-content phenotypic screening for small molecular modulators of autophagy. It was classified as an aminothiazole derivative, which demonstrated potent inhibitory activity against GRAMD1A with an IC50 value in the nanomolar range. The compound's stability and solubility properties made it a favorable candidate for further studies compared to its analogs .
The synthesis of autogramin-2 involves several key steps:
Autogramin-2 possesses a complex molecular structure characterized by:
Autogramin-2 participates in several key chemical reactions:
The mechanism by which autogramin-2 exerts its effects involves:
Autogramin-2 exhibits several notable physical and chemical properties:
The applications of autogramin-2 are primarily centered around its role in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4